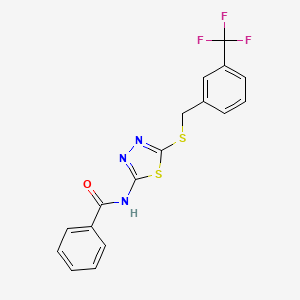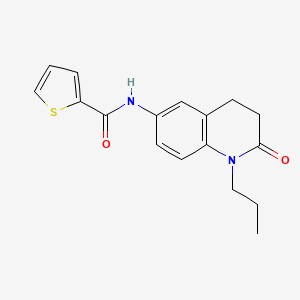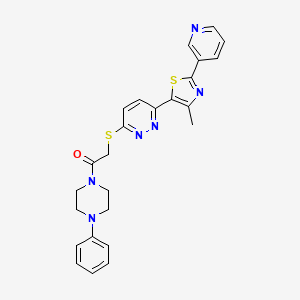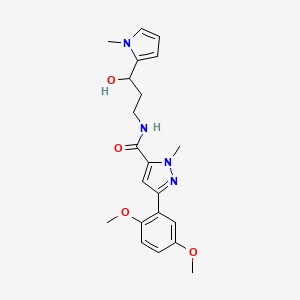
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide, also known as FPBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Orexin Receptor Antagonism and Insomnia Treatment N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. The disposition and metabolism of this compound were investigated in healthy male subjects, revealing extensive metabolism and principal elimination via feces. The study highlighted its potential for treating insomnia by targeting orexin receptors (Renzulli et al., 2011).
Antiviral and Antimicrobial Activities New urea and thiourea derivatives of piperazine, synthesized and doped with Febuxostat, demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This indicates the potential application of these compounds in the development of new antiviral and antimicrobial agents (Reddy et al., 2013).
Antimycobacterial Activity Synthesis and evaluation of fluorinated benzothiazolo imidazole compounds revealed promising antimycobacterial activity. These compounds represent a new avenue for developing treatments against mycobacterial infections, such as tuberculosis (Sathe et al., 2011).
Antiprotozoal Activity Piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol have shown anticancer properties, indicating their potential as therapeutic agents against various cancer cell lines. These compounds' cytotoxicity was evaluated against different human cancer cell lines, including breast, cervical, liver, skin, and lung cancer cells (Murty et al., 2013).
Antipsychotic Potential Heterocyclic analogues of 1192U90, including piperazinyl compounds, were evaluated as potential antipsychotic agents. These compounds showed promising results in both in vitro and in vivo models for their binding to dopamine and serotonin receptors, which are key targets in the treatment of psychotic disorders (Norman et al., 1996).
Anti-Inflammatory Activity Piperazine derivatives have been studied for their potential anti-inflammatory properties. For instance, KRO-105714, a 2,4,5-trisubstituted 1,3-thiazole derivative, has shown anti–atopic dermatitis activity by suppressing the sphingosylphosphorylcholine receptor (Song et al., 2014).
Neurological Applications Research has explored the use of selective serotonin 1A (5-HT(1A)) molecular imaging probes, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, in conjunction with positron emission tomography (PET) for studying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).
properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-16-6-8-17(9-7-16)25-10-12-26(13-11-25)20(28)18-14-29-21(23-18)24-19(27)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSJFIIAHXUMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2769069.png)
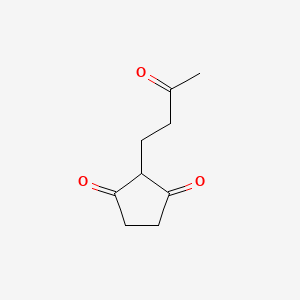
![Methyl 6-acetyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2769072.png)
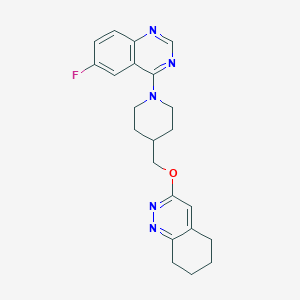


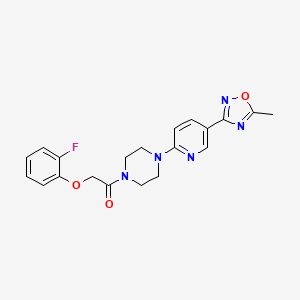
![5-[(4-Fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2769082.png)
![8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2769083.png)
